1-(3-Chlorophenyl)-3-hydroxypyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-hydroxypyridin-4-one is a heterocyclic compound that features a pyridinone ring substituted with a hydroxyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-hydroxypyridin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-hydroxypyridine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)-3-pyridinone.
Reduction: 1-(3-Chlorophenyl)-3-hydroxypyridin-4-ol.
Substitution: 1-(3-Aminophenyl)-3-hydroxypyridin-4-one or 1-(3-Thiophenyl)-3-hydroxypyridin-4-one.
Scientific Research Applications
1-(3-Chlorophenyl)-3-hydroxypyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxypyridin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A psychoactive compound with stimulant properties.
1-(3-Chlorophenyl)-3-pyridinone: An oxidation product of 1-(3-Chlorophenyl)-3-hydroxypyridin-4-one.
1-(3-Aminophenyl)-3-hydroxypyridin-4-one: A substitution product with potential biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both hydroxyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-3-9(6-8)13-5-4-10(14)11(15)7-13/h1-7,15H |
InChI Key |
UXPXIVVMILILBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.